1-(5-溴-3-氟吡啶-2-基)-2-氟乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

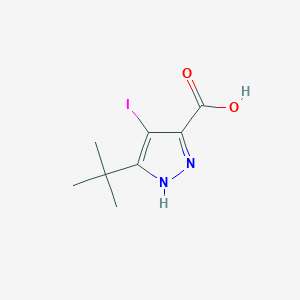

The compound "1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanone" is a halogenated organic molecule that contains bromine, fluorine, and a ketone functional group. This compound is structurally related to various pyridine derivatives that have been synthesized and studied for their potential applications in medicinal chemistry and materials science. The presence of multiple halogens and the ketone group suggests that it could serve as an intermediate for further chemical modifications and might exhibit interesting chemical and physical properties.

Synthesis Analysis

The synthesis of halogenated pyridine derivatives can be complex, involving multiple steps and regioselective reactions. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a related compound, involves a series of reactions including nucleophilic substitution and regioselective methoxylation, followed by bromination and hydrolysis to yield the final product . Similarly, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine demonstrates the use of halogen dance reactions to introduce various halogens into the pyridine ring . These methods could potentially be adapted for the synthesis of "1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanone" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated pyridines is often characterized using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a Schiff base compound related to the target molecule was determined using single-crystal X-ray diffraction, revealing a nearly coplanar arrangement of the benzene and pyridine rings . The molecular structure of "1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanone" would likely be influenced by the electronegative halogens, which could affect the electron distribution and molecular geometry.

Chemical Reactions Analysis

Halogenated pyridines can undergo various chemical reactions, including nucleophilic aromatic substitution (SNAr), which allows for the selective functionalization of different halogen positions. For instance, the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine has been achieved, with conditions tailored to substitute specific halogen atoms . The reactivity of "1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanone" would be expected to be similar, with the potential for selective transformations at the bromo- and fluoro-substituted positions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines can be quite diverse. The presence of halogens can significantly influence the compound's boiling point, solubility, and reactivity. For example, the optical properties of certain pyridine-based "push-pull" fluorophores have been studied, revealing their potential in non-linear optics . The compound , with its halogen substituents and ketone group, would likely exhibit unique spectroscopic characteristics and could possess interesting electronic properties due to the potential for charge transfer within the molecule.

科学研究应用

氟-18标记大分子

一个显著的应用涉及合成FPyKYNE,这是一种基于氟吡啶的结构,设计用于使用铜催化的Huisgen 1,3-双极环加成(点击化学)对大分子进行氟-18标记。这种方法使得[18F]FPyKYNE的制备成为可能,促进了用于PET成像的放射标记化合物的开发。这些标记化合物的高效合成展示了在体内诊断成像和追踪生物化学过程中使用1-(5-溴-3-氟吡啶-2-基)-2-氟乙酮衍生物的潜力(Kuhnast et al., 2008)。

化学选择性官能化

已经探索了对衍生物(如5-溴-2-氯-3-氟吡啶)进行化学选择性官能化,以实现选择性取代反应。这些反应展示了该化合物在有机合成中的多功能性,使得可以精确修改分子结构,开发具有所需性质的靶向化学实体(Stroup et al., 2007)。

二取代氟吡啶的合成

另一个重要应用包括从5-溴-2-氟-3-吡啶硼酸的合成中实现3,5-二取代的2-氟吡啶和2-吡啶酮的多功能合成。这个过程突显了该化合物在创建可用作制药和材料科学中的构建块的复杂结构中的作用(Sutherland & Gallagher, 2003)。

用于合成的卤素丰富中间体

研究还集中在合成卤素丰富中间体,如5-溴-2-氯-4-氟-3-碘吡啶,用于构建五取代吡啶。这些中间体对药物化学至关重要,提供了合成具有潜在治疗应用的新化合物的途径(Wu et al., 2022)。

先进合成技术

开发新型广谱抗真菌药物,如伏立康唑,突显了1-(5-溴-3-氟吡啶-2-基)-2-氟乙酮衍生物在药物合成中的重要性。这些技术突显了该化合物对创造具有重大临床影响的药物的贡献(Butters et al., 2001)。

属性

IUPAC Name |

1-(5-bromo-3-fluoropyridin-2-yl)-2-fluoroethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO/c8-4-1-5(10)7(11-3-4)6(12)2-9/h1,3H,2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPFWMFXUQGUEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C(=O)CF)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2518068.png)

![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2518070.png)

![3-[[1-(Pyridine-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2518071.png)

![N'-[(furan-2-yl)methyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2518072.png)

![N-(3,4-dimethoxyphenethyl)-2-methylbenzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2518076.png)

![8,9-Dimethoxy-5-[(4-nitrobenzyl)thio]-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2518079.png)

![(1R,3R)-3-Amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride](/img/structure/B2518085.png)

![1-(methylsulfonyl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2518089.png)